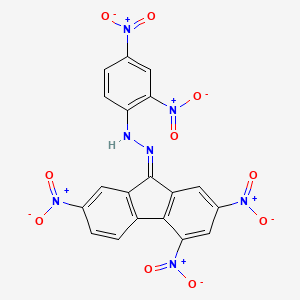
2,4,7-trinitro-9H-fluoren-9-one (2,4-dinitrophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,7-trinitro-9H-fluoren-9-one (2,4-dinitrophenyl)hydrazone, commonly known as DNPH, is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is highly reactive and can form stable complexes with many organic compounds. DNPH is commonly used in analytical chemistry and biochemistry to identify and quantify carbonyl compounds in various samples.
Aplicaciones Científicas De Investigación
DNPH is widely used in scientific research as a reagent for the identification and quantification of carbonyl compounds in various samples. Carbonyl compounds are a class of organic compounds that contain a carbonyl group (C=O) and are widely found in many natural and synthetic compounds. DNPH reacts with carbonyl compounds to form stable hydrazone derivatives that can be easily analyzed by various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Mecanismo De Acción
The mechanism of action of DNPH involves the formation of stable hydrazone derivatives with carbonyl compounds. The reaction takes place in the presence of an acid catalyst, and the resulting product is a stable complex that can be easily analyzed by various analytical techniques. DNPH reacts with carbonyl compounds such as aldehydes and ketones to form stable hydrazone derivatives that can be easily analyzed by various analytical techniques.
Biochemical and Physiological Effects:
DNPH is not known to have any significant biochemical or physiological effects on living organisms. It is a highly reactive compound that can form stable complexes with many organic compounds, but it is not known to have any significant effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DNPH is a highly reactive compound that can form stable complexes with many organic compounds, making it an ideal reagent for the identification and quantification of carbonyl compounds in various samples. It is widely used in analytical chemistry and biochemistry to identify and quantify carbonyl compounds in various samples. However, DNPH has some limitations, such as its sensitivity to light and its tendency to form complexes with other compounds in the sample matrix, which can interfere with the analysis.
Direcciones Futuras
There are many future directions for the use of DNPH in scientific research. One potential direction is the development of new analytical techniques that can improve the sensitivity and selectivity of DNPH for the identification and quantification of carbonyl compounds. Another potential direction is the use of DNPH in the analysis of complex samples such as biological fluids and environmental samples. Additionally, the use of DNPH in the analysis of carbonyl compounds in the atmosphere and in food products is an area of active research. Overall, DNPH is a versatile reagent that has many potential applications in scientific research.
Métodos De Síntesis
DNPH can be synthesized by the reaction of 2,4,7-trinitrofluorenone with 2,4-dinitrophenylhydrazine in the presence of an acid catalyst. The reaction takes place in a solvent such as ethanol or acetic acid and is usually carried out at room temperature. The resulting product is a yellow crystalline powder that is highly reactive and can form stable complexes with many organic compounds.
Propiedades
IUPAC Name |
2,4-dinitro-N-[(E)-(2,4,7-trinitrofluoren-9-ylidene)amino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9N7O10/c27-22(28)9-1-3-12-13(5-9)19(14-6-11(24(31)32)8-17(18(12)14)26(35)36)21-20-15-4-2-10(23(29)30)7-16(15)25(33)34/h1-8,20H/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNNCBVXWDYACU-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])/C(=N\NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])/C4=C2C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9N7O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,7-Trinitro-9-fluorenone 2,4-dinitrophenylhydrazone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[4-(allyloxy)benzylidene]-6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5768087.png)
![2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B5768095.png)
![N-(2-methoxyethyl)-7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5768103.png)
![N-{4-[N-(4-bromobenzoyl)ethanehydrazonoyl]phenyl}-N'-phenylthiourea](/img/structure/B5768111.png)


![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5768137.png)
![N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5768144.png)
![4-methoxy-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5768153.png)
![2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5768166.png)
![6-bromo-2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine](/img/structure/B5768174.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5768176.png)
